MK-1496

Oral bioavailability PLK1 inhibitor Route of administration

MK-1496 (CAS 1037254-47-9) is a small-molecule, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression. Developed by Merck, MK-1496 entered clinical development as the first orally administered PLK1 inhibitor, completing a Phase I dose-escalation study (NCT00880568) in patients with advanced solid tumors.

Molecular Formula Unknown
Molecular Weight 0
Cat. No. B1574373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-1496
SynonymsMK-1496;  MK1496;  MK 1496.; NONE
Molecular FormulaUnknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MK-1496: First-in-Class Oral PLK1 Inhibitor for Oncology Research & Procurement Decision Support


MK-1496 (CAS 1037254-47-9) is a small-molecule, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression [1]. Developed by Merck, MK-1496 entered clinical development as the first orally administered PLK1 inhibitor, completing a Phase I dose-escalation study (NCT00880568) in patients with advanced solid tumors [2]. The compound acts through a non-ATP competitive mechanism to selectively inhibit PLK1, inducing G2/M arrest and apoptosis in tumor cells while causing reversible G1/G2 arrest without apoptosis in normal cells . With a molecular weight of 236.35 and the formula C14H24N2O, MK-1496 represents a foundational compound in the PLK1 inhibitor class and a key reference standard for preclinical oncology research [1].

Why Generic PLK1 Inhibitor Substitution Fails: The MK-1496 Procurement Differentiation Case


PLK1 inhibitors are not interchangeable commodities; they diverge critically in route of administration, pharmacokinetic (PK) half-life, ATP-competitive vs. non-ATP-competitive binding mode, selectivity profile across the PLK family, and clinical tolerability [1]. For example, BI 2536 and volasertib (BI 6727) require intravenous (IV) infusion, while MK-1496 is orally bioavailable—a distinction that fundamentally alters experimental dosing protocols, in vivo model design, and translational relevance [2]. Similarly, the half-life of PLK1 inhibitors varies from approximately 15 hours (BI 2536) to 135 hours (volasertib), with MK-1496 occupying an intermediate range of 25–47 hours that balances sustained target engagement with manageable hematotoxicity recovery [3]. Even among oral agents, MK-1496's non-ATP competitive mechanism distinguishes it from ATP-competitive oral PLK1 inhibitors such as onvansertib and GSK461364A, potentially conferring different resistance profiles and off-target spectra . Substituting one PLK1 inhibitor for another without accounting for these parameters risks invalidating experimental results, misinterpreting PK/PD relationships, and compromising translational study outcomes.

MK-1496 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Oral Bioavailability vs. Intravenous PLK1 Inhibitors: Route of Administration Differentiation for In Vivo Study Design

MK-1496 is an orally bioavailable PLK1 inhibitor, whereas the two most clinically advanced PLK1 inhibitors—BI 2536 and volasertib (BI 6727)—require intravenous (IV) infusion [1][2]. In the Phase I study of MK-1496, patients received oral doses of 20–120 mg on Days 1 and 3 of each week in a 4-week cycle, confirming oral bioavailability in humans [1]. In contrast, BI 2536 is administered as a 1-hour IV infusion at 200 mg once every 3 weeks [2], and volasertib requires a 2-hour IV infusion at 300 mg (Day 1) or 150 mg (Days 1 and 8) every 3 weeks [3]. This route-of-administration distinction is critical for preclinical researchers designing chronic dosing regimens in rodent xenograft models, where repeated oral gavage is technically simpler than repeated tail-vein IV injections, enabling longer-duration efficacy studies and combination therapy experiments with other oral agents [1].

Oral bioavailability PLK1 inhibitor Route of administration In vivo dosing Oncology preclinical models

Pharmacokinetic Half-Life Differentiation: MK-1496 Occupies a Unique Intermediate Range Among PLK1 Inhibitors

MK-1496 exhibits a terminal elimination half-life (t1/2) of approximately 25–47 hours, as demonstrated in the first-in-human Phase I study of 17 patients [1]. This half-life range is notably longer than that of the IV PLK1 inhibitor BI 2536 (t1/2 ≈ 15–30 hours) [2] and the oral PLK1 inhibitor onvansertib (PCM-075/NMS-1286937; t1/2 ≈ 24 hours) [3], but shorter than that of volasertib (t1/2 ≈ 135 hours) [4]. The intermediate half-life of MK-1496 may offer a pharmacologically meaningful advantage: it is long enough to sustain PLK1 inhibition over a once-daily or intermittent oral dosing interval, yet short enough to allow bone marrow recovery between doses, potentially mitigating the severity and duration of on-target neutropenia—the dose-limiting toxicity of all PLK1 inhibitors [1][4]. This PK profile positions MK-1496 as a reference compound for studies investigating the relationship between PLK1 inhibitor half-life, target engagement duration, and hematotoxicity recovery kinetics [1].

Pharmacokinetics Half-life PLK1 inhibitor Terminal elimination Dosing interval

Objective Response Evidence in Phase I: MK-1496 vs. GSK461364A—Clinical Antitumor Activity Comparison

In a Phase I dose-escalation trial of 17 patients with advanced solid tumors, MK-1496 produced two confirmed partial responses (PR)—one in a patient with parotid gland carcinoma at the 80 mg dose and one in a patient with small cell lung cancer at the 120 mg dose [1][2]. This 2/17 (11.8%) objective response rate in a heavily pre-treated Phase I population is notable in the PLK1 inhibitor class. By contrast, the Phase I trial of the oral ATP-competitive PLK1 inhibitor GSK461364A reported no objective responses in patients with advanced solid malignancies [2]. Similarly, the Phase I program for BI 2536 monotherapy in solid tumors did not yield confirmed objective responses, with clinical development subsequently shifting toward hematologic malignancies and combination regimens [3]. While cross-trial comparisons require caution given differences in patient populations and trial designs, the demonstration of confirmed RECIST responses with MK-1496 monotherapy in a first-in-human study provides differentiating evidence of single-agent antitumor activity that is not uniformly observed across all PLK1 inhibitors [2].

Objective response rate Phase I clinical trial Partial response Solid tumors Antitumor efficacy

Differential Normal Cell Response: Reversible G1/G2 Arrest Without Apoptosis vs. Tumor Cell Apoptosis

MK-1496 demonstrates a pharmacodynamic distinction between tumor and normal cells: it induces selective G2/M arrest followed by apoptosis in a variety of tumor cell lines, while causing reversible cell cycle arrest at the G1 and G2 stages without apoptosis in normal cells . This differential effect is explicitly documented in the NCI Thesaurus entry for MK-1496 and distinguishes it from non-selective antimitotic agents (e.g., taxanes, vinca alkaloids) that induce mitotic arrest and apoptosis indiscriminately in both tumor and normal proliferating tissues . While other PLK1 inhibitors (BI 2536, volasertib) have also been reported to exhibit some degree of tumor-cell selectivity in preclinical models [1][2], MK-1496 is specifically characterized by its reversible arrest phenotype in normal cells—a feature that may translate to a wider therapeutic window and more predictable recovery from on-target bone marrow suppression (neutropenia) . This reversibility is mechanistically linked to PLK1's role in mitotic progression; in the absence of PLK1 activity, tumor cells with compromised checkpoints proceed to mitotic catastrophe and apoptosis, whereas normal cells with intact G1 and G2 checkpoints undergo reversible arrest [2].

Therapeutic window Normal cell sparing Reversible cell cycle arrest Tumor selectivity Apoptosis

Non-ATP Competitive Binding Mode: Mechanistic Differentiation from ATP-Competitive PLK1 Inhibitors

According to the NCI Thesaurus, MK-1496 inhibits PLK1 in a non-ATP competitive manner . This binding mode is mechanistically distinct from the majority of clinically investigated PLK1 inhibitors, including BI 2536, volasertib (BI 6727), GSK461364A, TAK-960, and onvansertib (NMS-1286937), all of which are ATP-competitive inhibitors that bind to the ATP-binding pocket of the PLK1 kinase domain [1]. Non-ATP competitive inhibitors interact with allosteric sites or substrate-binding domains outside the ATP pocket, potentially offering advantages including: (1) reduced susceptibility to resistance mutations arising in the ATP-binding pocket; (2) the ability to inhibit PLK1 even at high intracellular ATP concentrations (which can reach 1–5 mM in tumor cells, competing with ATP-competitive inhibitors); and (3) distinct selectivity profiles that may spare certain off-target kinases [2]. Within the PLK1 inhibitor class, rigosertib (ON-01910) is the only other clinically investigated non-ATP competitive PLK1 inhibitor, but rigosertib also inhibits PLK2, PI3K, Abl, Flt-1, and PDGFR with IC50 values of 18–260 nM, whereas MK-1496 is reported to be selective for PLK1 [1][3]. However, the precise binding site and quantitative selectivity data for MK-1496 have not been fully disclosed in the public domain, and the PLK1 IC50 value is listed as 'n/a' in comprehensive class comparison tables, representing a data gap for procurement decision-making [1].

Non-ATP competitive inhibitor Binding mode Kinase inhibitor mechanism Drug resistance PLK1

First-in-Class Oral PLK1 Inhibitor: Historical Precedence and its Relevance for Procurement

MK-1496 is designated as the 'first-in-class orally available novel PLK1 inhibitor' in the peer-reviewed Phase I clinical literature, having entered human clinical testing (NCT00880568, initiated 2009) before the oral PLK1 inhibitors onvansertib (NMS-1286937, Phase I initiated ~2012) and TAK-960 (Phase I initiated ~2011) [1][2]. As the first oral PLK1 inhibitor to demonstrate favorable PK, safety, and antitumor activity in humans, MK-1496 established the clinical proof-of-concept for oral PLK1 inhibition and served as the reference compound for subsequent oral PLK1 inhibitor development programs [1][3]. This historical precedence has practical procurement implications: (1) MK-1496 is more extensively referenced in the peer-reviewed PLK1 literature, facilitating cross-study data interpretation; (2) published PK and safety data from the completed Phase I trial provide a robust dataset for preclinical study design (dose selection, schedule optimization, PK/PD modeling); and (3) as a benchmark oral PLK1 inhibitor, MK-1496 is an essential comparator compound for any research program developing or evaluating next-generation oral PLK1 inhibitors [3].

First-in-class Oral PLK1 inhibitor Historical precedence Reference standard Translational continuity

MK-1496: Optimal Research Application Scenarios Based on Quantitative Evidence


Chronic Oral Dosing Preclinical Efficacy Studies in Rodent Xenograft Models

MK-1496 is the preferred PLK1 inhibitor for chronic oral dosing studies in rodent tumor xenograft or patient-derived xenograft (PDX) models, where repeated daily or intermittent oral gavage over 3–4 weeks is required to mimic clinical dosing schedules [1]. The oral route eliminates the need for IV access ports or repeated tail-vein injections, reducing animal stress and enabling longer-duration efficacy experiments. The established clinical MTD of 80 mg (28-day cycle schedule) and half-life of 25–47 hours provide a pharmacokinetic rationale for once-daily or alternate-day oral dosing regimens in mice, with the expectation of sustained tumor PLK1 inhibition and manageable hematotoxicity [1]. This scenario is particularly relevant for combination therapy studies where MK-1496 is co-administered with other oral anticancer agents (e.g., CDK4/6 inhibitors, PARP inhibitors) to evaluate synergistic antitumor efficacy [2].

PLK1 Inhibitor PK/PD Modeling and Hematotoxicity Recovery Studies

The intermediate half-life of MK-1496 (25–47 hours) and the well-characterized correlation between its plasma concentration and neutropenia—a mechanism-based pharmacodynamic marker—make it an ideal tool compound for PK/PD modeling studies focused on the relationship between PLK1 inhibitor exposure, target engagement duration, and bone marrow recovery kinetics [1]. Researchers can leverage the published Phase I PK data (linear PK in the 20–120 mg dose range) and the known dose-limiting toxicity profile (reversible neutropenia, thrombocytopenia, anemia) to design experiments that systematically investigate therapeutic window optimization strategies, such as intermittent dosing schedules or biomarker-guided dose adjustment [1]. These studies are directly relevant to translational research aimed at improving the clinical tolerability of PLK1-targeted therapies.

Comparative Mechanistic Studies of ATP-Competitive vs. Non-ATP Competitive PLK1 Inhibition

MK-1496 serves as a critical tool compound for comparative studies investigating the pharmacological consequences of non-ATP competitive vs. ATP-competitive PLK1 inhibition [1]. By pairing MK-1496 (non-ATP competitive) with ATP-competitive PLK1 inhibitors such as BI 2536 or volasertib, researchers can systematically evaluate differential effects on: (1) inhibitor potency under varying intracellular ATP concentrations; (2) susceptibility to PLK1 kinase domain mutations that confer resistance to ATP-competitive inhibitors; (3) selectivity across the PLK family (PLK1 vs. PLK2/PLK3) and the broader kinome; and (4) downstream signaling and apoptosis pathway activation [1][2]. These head-to-head mechanistic comparisons are essential for understanding the structure-activity relationships governing PLK1 inhibitor pharmacology and for guiding the rational design of next-generation PLK1 inhibitors [2].

Tumor-Selective Apoptosis and Normal Cell Reversibility Research

The explicitly documented differential effect of MK-1496—apoptosis in tumor cells vs. reversible G1/G2 arrest without apoptosis in normal cells—makes it the PLK1 inhibitor of choice for studies investigating the molecular determinants of tumor-selective cytotoxicity [1]. Researchers can employ MK-1496 in comparative in vitro panels pairing tumor cell lines with matched normal cell counterparts (e.g., patient-derived tumor cells vs. normal fibroblasts or epithelial cells) to identify the checkpoint integrity, DNA damage response, and apoptotic signaling factors that govern whether PLK1 inhibition leads to irreversible cell death or reversible arrest [1]. These studies directly inform the therapeutic window concept and may identify predictive biomarkers for PLK1 inhibitor sensitivity [2].

Quote Request

Request a Quote for MK-1496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.